6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole carboxamide class, characterized by a fused bicyclic core with a carboxamide group at position 2. The structure features a 4-methoxyphenyl substituent at position 6, a methyl group at position 3, and an N-[2-(2-methoxyphenyl)ethyl] side chain. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications, particularly in oncology and enzyme inhibition .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-21(22(27)24-13-12-17-6-4-5-7-20(17)29-3)30-23-25-19(14-26(15)23)16-8-10-18(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBWMVLXZDKNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide functional group is introduced via amidation reactions, typically using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with imidazo-thiazole structures exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that imidazo-thiazoles can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through pathways involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. It shows potential against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Some studies suggest that imidazo-thiazoles possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neurological Applications : There is emerging evidence that compounds in this class may have neuroprotective effects, which could lead to applications in treating neurodegenerative diseases.
Anticancer Activity Study
A study published in a peer-reviewed journal assessed the anticancer properties of various imidazo-thiazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b][1,3]thiazole Carboxamide Derivatives
Substituent Variations on the Imidazo-Thiazole Core
N-(5-Acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Key Differences: Replaces the N-[2-(2-methoxyphenyl)ethyl] group with a 5-acetamido-2-methoxyphenyl moiety.
6-(4-Chlorophenyl)-N-(2-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1H-imidazo[2,1-b][1,3]thiazole-5-carboxamide
- Key Differences : Substitutes 4-methoxyphenyl with 4-chlorophenyl and introduces a sulfone group (1,1-dioxo).
- Impact : The electron-withdrawing chlorine and sulfone groups may enhance oxidative stability but reduce solubility. The dihydro ring reduces planarity, altering binding kinetics .
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic Acid
- Key Differences : Replaces the methoxyphenyl with fluorophenyl and substitutes the carboxamide with a carboxylic acid.
- Impact : Fluorine increases lipophilicity, improving membrane permeability, while the carboxylic acid enhances solubility but limits blood-brain barrier penetration .
Positional Isomerism and Functional Group Modifications
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Key Differences: Shifts the carboxamide from position 2 to a carbaldehyde at position 5.
Related Heterocyclic Carboxamides
Benzothiazole Derivatives
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Key Differences: Replaces the imidazo-thiazole core with a benzothiazole and adds a propoxy linker. The propoxy linker may improve solubility but increase metabolic liability .
2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) Key Differences: Simplifies the core to a monocyclic thiazole with trimethoxyphenyl substituents.
Thiazolidinone Derivatives
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Key Differences: Incorporates a thiazolidinone ring instead of imidazo-thiazole. Impact: The thiazolidinone introduces a keto group, enabling hydrogen bonding but reducing aromaticity and planarity .
Research Findings and Pharmacological Implications
- Substituent Effects : Methoxy groups (e.g., in the target compound) enhance solubility and moderate electron-donating effects, while halogens (Cl, F) increase lipophilicity and metabolic stability .
- Core Rigidity: The imidazo-thiazole core offers superior π-π stacking and planarity compared to benzothiazoles or thiazolidinones, improving target binding .
- Synthetic Accessibility : Condensation and cyclization reactions (e.g., ) are common for imidazo-thiazoles, but substituent-specific reagents (e.g., 4-methoxyphenacyl bromide) dictate yield and purity .
Biological Activity
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound suggest various mechanisms of action that may contribute to its biological effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H23N3O3S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 920477-13-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b][1,3]thiazole Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Methoxyphenyl Groups : Achieved through electrophilic aromatic substitution reactions.
- Formation of the Carboxamide Group : Accomplished via amidation reactions involving amine and carboxylic acid derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives within the imidazo[2,1-b][1,3]thiazole class have shown significant cytotoxic activity against various cancer cell lines.
- In Vitro Studies : A study conducted by the National Cancer Institute evaluated the cytotoxic effects of related compounds against 60 cancer cell lines, including leukemia and breast cancer cells. Results indicated promising antitumor activity across multiple lines (IC50 values ranging from 0.5 to 10 µM) .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.0 | |
| A549 (lung cancer) | 7.5 | |
| HCT116 (colon cancer) | 8.0 |
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that imidazo[2,1-b][1,3]thiazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Some studies indicate that such compounds exhibit antioxidant properties that can protect normal cells from oxidative stress while targeting cancer cells.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of similar thiazole derivatives demonstrated their potential as anticancer agents. The study found that modifications in the phenyl ring significantly influenced cytotoxicity against specific cancer types .
Furthermore, a comprehensive analysis involving molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, emphasizing the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
